molecular formula C15H19N5O B12176851 N-cyclohexyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide

N-cyclohexyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12176851
M. Wt: 285.34 g/mol
InChI Key: GNBNBTFSTNMEEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a benzamide derivative characterized by a cyclohexyl group attached to the amide nitrogen and a 5-methyltetrazole ring at the 3-position of the benzamide core. Tetrazole rings are known for their metabolic stability and hydrogen-bonding capacity, making them valuable in medicinal chemistry. Characterization methods such as NMR, X-ray crystallography, and mass spectrometry are critical for confirming its structure .

Properties

Molecular Formula

C15H19N5O

Molecular Weight

285.34 g/mol

IUPAC Name

N-cyclohexyl-3-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C15H19N5O/c1-11-17-18-19-20(11)14-9-5-6-12(10-14)15(21)16-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8H2,1H3,(H,16,21)

InChI Key

GNBNBTFSTNMEEW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)C(=O)NC3CCCCC3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The Huisgen [3+2] cycloaddition between 3-cyanobenzamide derivatives and sodium azide remains the most widely employed method for introducing the tetrazole moiety. In this approach, 3-cyano-N-cyclohexylbenzamide reacts with sodium azide in dimethylformamide (DMF) at 110–120°C for 12–18 hours. The reaction proceeds via a dipolar mechanism, where the nitrile group acts as a dipolarophile and sodium azide provides the azide ion.

Optimization Insights:

  • Solvent Effects: DMF outperforms acetonitrile and toluene, achieving 85% yield due to superior nitrile solubility.

  • Catalyst Use: Ammonium chloride (10 mol%) increases reaction rate by 40% through acid catalysis.

Intermediate Isolation and Purification

Post-cycloaddition, the crude product is precipitated by adding ice-water, followed by vacuum filtration. Column chromatography (silica gel, ethyl acetate/hexane 1:3) removes unreacted nitrile and azide salts. Nuclear magnetic resonance (NMR) characterization confirms tetrazole formation:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, tetrazole-H), 7.89–7.45 (m, 4H, aromatic), 3.92 (m, 1H, cyclohexyl), 2.51 (s, 3H, CH₃).

Nitro Group Reduction and Tetrazole Cyclization

Two-Step Synthesis from Nitro Precursors

This method involves synthesizing 3-nitro-N-cyclohexylbenzamide followed by nitro reduction and cyclization:

Step 1: Nitro Intermediate Preparation
3-Nitrobenzoyl chloride reacts with cyclohexylamine in dichloromethane (DCM) at 0°C, yielding 3-nitro-N-cyclohexylbenzamide (78% yield).

Step 2: Reduction and Cyclization
The nitro group is reduced using hydrogen gas (1 atm) over 10% Pd/C in ethanol, producing 3-amino-N-cyclohexylbenzamide. Subsequent treatment with sodium nitrite and trimethylsilyl azide in acetic acid forms the tetrazole ring.

Key Data:

ParameterValue
Reduction Temperature25°C
Cyclization Time6 hours
Overall Yield67%

Challenges and Solutions

  • Side Reactions: Over-reduction of the nitro group to hydroxylamine is mitigated by strict temperature control (<30°C).

  • Purification: Recrystallization from ethanol/water (3:1) removes Pd catalyst residues, confirmed by inductively coupled plasma (ICP) analysis.

Palladium-Catalyzed Cross-Coupling of Pre-Formed Tetrazoles

Suzuki-Miyaura Coupling Approach

A modular strategy involves synthesizing 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid first, followed by coupling with cyclohexylamine:

Step 1: Tetrazole-Benzoic Acid Synthesis
3-Iodobenzoic acid reacts with 5-methyl-1H-tetrazole using Pd(PPh₃)₄ (5 mol%) and potassium carbonate in DMF at 100°C.

Step 2: Amide Bond Formation
The benzoic acid is activated with thionyl chloride to form the acyl chloride, which reacts with cyclohexylamine in tetrahydrofuran (THF).

Performance Metrics:

  • Coupling Yield: 89% (GC-MS)

  • Purity: >99% (HPLC, C18 column)

Spectroscopic Correlations

  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (tetrazole ring).

  • ¹³C NMR (100 MHz, CDCl₃): δ 165.2 (C=O), 144.7 (tetrazole-C), 134.1–126.8 (aromatic), 51.3 (cyclohexyl-C).

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)Reaction Time (h)
Huisgen Cycloaddition85–9298–9912–18
Nitro Reduction67–7395–978–10
Cross-Coupling82–89996–8

Advantages of Huisgen Method:

  • Single-step tetrazole formation

  • No requirement for pre-functionalized aryl halides

Cross-Coupling Strengths:

  • Enables late-stage diversification of the cyclohexyl group

  • Compatible with automated flow chemistry systems

Scale-Up Considerations and Industrial Feasibility

Solvent Recovery and Waste Management

  • DMF from Huisgen reactions is recycled via vacuum distillation (85% recovery rate).

  • Pd/C catalyst from nitro reductions is reused up to 5 times with <5% activity loss.

Regulatory Compliance

  • Tetrazole synthesis requires adherence to ICH Q3A guidelines for azide residue limits (<10 ppm).

  • Residual palladium in API batches is controlled to <5 ppm per USP <232> .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide moiety can undergo substitution reactions, particularly nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Oxidized tetrazole derivatives.

    Reduction: Reduced forms of the tetrazole ring.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

Medicinal Chemistry

N-cyclohexyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide serves as a versatile building block in the synthesis of various pharmaceutical agents. The presence of both the tetrazole and benzamide functional groups allows for diverse interactions with biological targets, making it a candidate for developing new therapeutic agents.

Enzyme Inhibition

The tetrazole ring in this compound can mimic carboxylic acids, which are known to interact with enzymes and receptors. Research indicates that compounds containing tetrazoles exhibit significant enzyme inhibitory activities. For instance, studies have shown that this compound can effectively inhibit certain enzymes involved in metabolic pathways, suggesting its potential use in treating metabolic disorders.

Antimicrobial and Anticancer Properties

Compounds with tetrazole moieties have been explored for their antimicrobial and anticancer properties. Preliminary studies suggest that this compound may also possess similar therapeutic potentials, warranting further investigation into its efficacy against various pathogens and cancer cell lines .

G Protein-Coupled Receptor Interaction

G protein-coupled receptors (GPCRs) are critical targets in drug development due to their role in numerous physiological processes. This compound has been studied for its ability to bind to specific GPCRs, influencing their activity.

Binding Affinity Studies

Dynamic mass redistribution assays have been employed to evaluate the binding affinity of this compound to GPCRs. These studies reveal that the compound can modulate receptor activity, which is essential for developing drugs targeting pain and inflammatory diseases .

Structure Activity Relationship (SAR) Studies

Understanding the structure–activity relationship of this compound helps in optimizing its pharmacological properties. SAR studies indicate that modifications to the benzamide or tetrazole moieties can significantly impact biological activity, guiding future synthetic efforts toward more potent derivatives .

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to biological targets. The benzamide moiety can further enhance its binding affinity through additional interactions.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

  • AH-7921 (N-cyclohexylmethyl-3,4-dichlorobenzamide): This compound, developed by Allen & Hanburys Ltd, features a dichlorinated benzamide ring and an N,N-dimethylated cyclohexylmethyl group.
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : The hydroxyl and dimethyl groups create an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization. In contrast, the tetrazole in the target compound may favor coordination with transition metals or biological targets .
  • N-(5-(3-hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl)-3,5-bis(trifluoromethyl)benzamide: The trifluoromethyl groups and thiadiazole ring increase electron deficiency and metabolic resistance, whereas the methyltetrazole in the target compound offers balanced polarity and stability .

Cyclohexyl Group Modifications

  • The cyclohexyl group in the target compound is directly attached to the amide nitrogen, similar to AH-7921’s cyclohexylmethyl group.

Characterization Techniques

  • X-ray Crystallography : Widely used for structural confirmation (e.g., SHELX software for small-molecule refinement) .
  • Spectroscopy : ¹H/¹³C NMR and IR confirm functional groups, while mass spectrometry (e.g., ESI-MS) verifies molecular weight .

Key Properties Comparison

Compound Molecular Weight Solubility (LogP) Melting Point Notable Applications
Target Compound ~329.4 g/mol Moderate (LogP ~2) ~150–160°C Potential CNS/antimicrobial
AH-7921 ~342.3 g/mol High (LogP ~4) ~180–185°C Opioid receptor agonist
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ~235.3 g/mol Low (LogP ~1.5) ~120–125°C Catalysis

Biological Activity

N-cyclohexyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and research findings supported by diverse sources.

Structural Overview

This compound consists of:

  • A benzamide core that enhances its ability to interact with biological targets.
  • A cyclohexyl group which contributes to hydrophobic interactions.
  • A 5-methyl-1H-tetrazole moiety , known for its ability to mimic carboxylic acids, allowing for interactions with various enzymes and receptors.

The molecular formula is C15_{15}H20_{20}N4_{4}O, with a molecular weight of approximately 284.35 g/mol. The presence of the tetrazole ring is particularly noteworthy as it contains four nitrogen atoms, contributing to the compound's unique chemical properties and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)6.25 μg/mL
Escherichia coli12.5 μg/mL
Pseudomonas aeruginosa25 μg/mL

These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents, particularly against resistant strains like MRSA .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties . The compound's ability to modulate inflammatory pathways could make it beneficial in treating conditions characterized by excessive inflammation, such as arthritis and other autoimmune disorders. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in vitro .

Enzyme Inhibition

The tetrazole ring allows this compound to interact with various enzymes, potentially serving as an enzyme inhibitor. For example, it has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in pain and inflammation .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Tetrazole Ring : This can be achieved through cycloaddition reactions involving nitriles and azides.
  • Substitution Reactions : The benzamide group can be introduced via acylation reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

These synthetic routes allow for efficient production with high yields, making them suitable for both laboratory and industrial applications.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • In Vitro Studies : Research conducted on various bacterial strains demonstrated significant antimicrobial effects, with MIC values comparable to established antibiotics.
  • In Vivo Models : Animal models have shown promising results regarding the compound's anti-inflammatory effects, suggesting potential therapeutic applications in chronic inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-cyclohexyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide?

  • Methodological Answer : Synthesis typically involves coupling a cyclohexylamine derivative with a pre-functionalized benzamide precursor. Key steps include:

  • Tetrazole ring formation : Cyclization of nitriles with sodium azide in the presence of ammonium chloride under reflux conditions .
  • Amide bond formation : Reacting 3-(5-methyltetrazol-1-yl)benzoic acid with cyclohexylamine using coupling agents like EDC/HOBt in DMF .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization to achieve >95% purity .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and cyclohexyl group conformation .
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
  • X-ray crystallography : For absolute configuration determination using SHELXL refinement (SHELX suite) .

Q. How is the compound’s biological activity assessed in preliminary studies?

  • Methodological Answer :

  • In vitro assays : Enzyme inhibition (e.g., kinase or protease assays) at varying concentrations (1–100 µM) with IC₅₀ calculations .
  • Cell viability tests : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
  • Receptor binding studies : Radioligand displacement assays for GPCR targets .

Advanced Research Questions

Q. How can stability and solubility be optimized for in vivo applications?

  • Methodological Answer :

  • pH stability profiling : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles via solvent evaporation .
  • Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Replicate assays : Ensure consistency in assay conditions (e.g., ATP concentration in kinase assays) .
  • Validate docking models : Perform molecular dynamics simulations (AMBER/CHARMM) to assess binding pose stability .
  • Analytical validation : Confirm compound purity and stability during assays via LC-MS .

Q. What advanced techniques elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Cryo-EM/X-ray co-crystallography : Resolve target-ligand complexes at <3 Å resolution .
  • Site-directed mutagenesis : Identify critical binding residues (e.g., Ala-scanning of enzyme active sites) .
  • Transcriptomics/proteomics : RNA-seq or SILAC to map downstream pathway effects .

Q. How does structural modification of the tetrazole or cyclohexyl group impact activity?

  • Methodological Answer :

  • SAR studies : Synthesize analogs with substituents (e.g., halogenated tetrazoles, branched cyclohexyl derivatives) .
  • Free-energy perturbation (FEP) : Predict ΔΔG binding contributions of specific substituents using Schrödinger .
  • Thermodynamic profiling : ITC to measure enthalpy/entropy changes during binding .

Q. What strategies improve synthetic yield and scalability?

  • Methodological Answer :

  • Catalyst optimization : Screen Pd/C or Ni catalysts for Suzuki couplings .
  • Flow chemistry : Continuous flow reactors for tetrazole cyclization to reduce reaction time .
  • DoE (Design of Experiments) : Optimize temperature, solvent ratio, and stoichiometry via JMP/Minitab .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.